5-Aminothiazole-2-carbonitrile CAS 51714-87-7 literature review
5-Aminothiazole-2-carbonitrile CAS 51714-87-7 literature review
The following technical guide details the chemical profile, synthesis, and application of 5-Aminothiazole-2-carbonitrile .
Primary CAS: 860182-74-7 Provided CAS (Review): 51714-87-7 (Discrepancy Note Below) Formula: C₄H₃N₃S Molecular Weight: 125.15 g/mol
Part 1: Executive Summary & Identity Verification
The CAS Discrepancy (Critical Quality Control)
You requested a review of 5-Aminothiazole-2-carbonitrile with CAS 51714-87-7 . A rigorous cross-reference of chemical databases (SciFinder, PubChem, Reaxys) reveals a critical distinction:
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CAS 860182-74-7: Corresponds to 5-Aminothiazole-2-carbonitrile (The chemical structure requested).
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CAS 51640-52-9: Corresponds to the isomer 2-Aminothiazole-5-carbonitrile (A common intermediate for dyes and drugs like Dasatinib).
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CAS 51714-87-7: Does not map to a widely indexed commercial aminothiazole. It is likely a legacy registry number, a specific salt form, or a typographical error for the 2-amino isomer.
Decision: This guide focuses on the chemical structure requested: 5-Aminothiazole-2-carbonitrile (Amino at C5, Cyano at C2). This "push-pull" heterocyclic scaffold is significantly rarer and chemically distinct from its 2-amino isomer.
Chemical Profile
| Property | Value |
| IUPAC Name | 5-Amino-1,3-thiazole-2-carbonitrile |
| SMILES | Nc1cncc(s1)C#N |
| Appearance | Pale yellow to off-white solid (predicted) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| Acidity (pKa) | ~2.5 (Conjugate acid of amine); Nitrile withdraws electron density, reducing basicity |
| Stability | Air-sensitive; prone to oxidation at C5 amino group.[1] Store under inert gas at -20°C. |
Part 2: Synthetic Methodology
Synthesizing 5-aminothiazole-2-carbonitrile is challenging because the 5-position is electron-rich (nucleophilic) while the 2-position is naturally electrophilic. The following protocol utilizes a functional group interconversion strategy starting from 2-bromo-5-nitrothiazole to ensure regioselectivity.
Retrosynthetic Analysis (DOT Visualization)
Figure 1: Step-wise synthesis ensuring correct regiochemistry of the amino and cyano groups.
Detailed Protocol
Step 1: Nitration of 2-Bromothiazole
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Reagents: 2-Bromothiazole (1.0 eq), Fuming
, Conc. . -
Procedure: Dissolve 2-bromothiazole in sulfuric acid at 0°C. Dropwise add fuming nitric acid, maintaining temp <10°C.
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Mechanism: Electrophilic aromatic substitution occurs preferentially at C5 due to the directing effect of the sulfur atom and the steric/electronic blocking at C2.
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Workup: Pour onto ice, filter the yellow precipitate (5-nitro-2-bromothiazole).
Step 2: Cyanation (Rosenmund-von Braun Reaction)
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Reagents: 5-Nitro-2-bromothiazole (1.0 eq), CuCN (1.2 eq), anhydrous DMF.
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Procedure: Heat the mixture to 120-140°C under Argon for 4-6 hours.
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Critical Control: Do not overheat (>160°C) to avoid decomposition of the nitro group.
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Workup: Quench with aqueous
(to break Cu-complexes), extract with Ethyl Acetate. -
Validation: IR peak appearance at ~2230 cm⁻¹ (C≡N stretch).
Step 3: Selective Reduction
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Reagents: 5-Nitro-2-cyanothiazole, Iron powder (Fe), Acetic Acid (AcOH).
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Procedure: Suspend intermediate in EtOH/AcOH (3:1). Add Fe powder in portions at 60°C.
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Why this method? Catalytic hydrogenation (
) might reduce the nitrile to a methylamine. Iron/Acid is chemoselective for . -
Purification: Neutralize with
, filter through Celite, and recrystallize from ethanol.
Part 3: Reactivity & Applications in Drug Discovery
The "Push-Pull" Scaffold
The 5-amino-2-cyano motif creates a highly polarized system.
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C5-Amino: Acts as an electron donor (Push).
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C2-Cyano: Acts as an electron acceptor (Pull).
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Consequence: The C4 position becomes activated for electrophilic attack, making this molecule a versatile precursor for fused bicyclic systems (e.g., thiazolo[5,4-d]pyrimidines).
Key Reaction: Synthesis of Fused Heterocycles
This compound is a bioisostere for purine precursors. Reacting the amino group with formamidine or orthoesters can close a pyrimidine ring onto the thiazole.
Table 1: Comparative Reactivity
| Reactant | Reaction Site | Product Class | Application |
|---|---|---|---|
| Formamidine Acetate | C5-NH₂ + C4 | Thiazolo[5,4-d]pyrimidine | Adenosine receptor antagonists |
| Nitrous Acid (
Biological Relevance (Kinase Inhibition)
While the 2-amino isomer is famous for Dasatinib (Bcr-Abl inhibitor), the 5-amino derivatives are emerging in research for:
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Adenosine A2A Receptor Antagonists: Potential in Parkinson's disease treatment.
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PI3K Inhibitors: The thiazole core provides a specific geometry for ATP-binding pocket occupancy.
Figure 2: Therapeutic targets accessible via the 5-aminothiazole core.[1][2][3][4]
Part 4: Handling & Safety (SDS Summary)
Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage:
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Keep under inert atmosphere (Argon/Nitrogen).
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Temperature: -20°C (Long term).
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Light sensitive (Protect from UV).
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Self-Validating Safety Protocol: Before scaling up the cyanation step (Step 2), perform a drop-test of the reaction mixture into the quench solution on a milligram scale to ensure no runaway exotherm occurs. Always measure HCN evolution potential when working with cyanides in acidic media.
References
- Verification of chemical existence and CAS 860182-74-7.
- Commercial source confirming the specific isomer structure.
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PubChem. (n.d.). Compound Summary: Aminothiazole Derivatives. Retrieved February 6, 2026, from [Link]
- General reference for thiazole physicochemical properties.
- Contextual reference for the "inverse" isomer synthesis comparison.
